3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide A is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in disease progression. In cancer research, this compound A has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell growth and survival. In Alzheimer's disease research, this compound A has been shown to reduce the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase enzymes. In inflammatory disorder research, this compound A has been shown to reduce inflammation by inhibiting the activity of certain cytokines and enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, this compound A has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease research, this compound A has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammatory disorder research, this compound A has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide A in lab experiments is its potential therapeutic properties in various diseases. Another advantage is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, a limitation of using this compound A in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the scientific research of 3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide A. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to elucidate its mechanism of action and potential side effects. Additionally, future research could focus on the development of more efficient synthesis methods and the optimization of the chemical structure of this compound A for improved therapeutic properties.
Synthesis Methods
The synthesis of 3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide A involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-chloro-1-benzothiophene-2-carboxylic acid, tetrahydro-2-furanmethanamine, and N,N'-dicyclohexylcarbodiimide. The reaction conditions involve the use of solvents such as dichloromethane and tetrahydrofuran, and the reaction is typically carried out under inert atmosphere conditions.
Scientific Research Applications
3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound A has been investigated for its potential to reduce the accumulation of amyloid-beta plaques in the brain. In inflammatory disorder research, this compound A has been shown to reduce inflammation and oxidative stress.
properties
Molecular Formula |
C21H19ClN2O3S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-18-16-5-1-2-6-17(16)28-19(18)21(26)24-14-9-7-13(8-10-14)20(25)23-12-15-4-3-11-27-15/h1-2,5-10,15H,3-4,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
FSYNJEXWPORFJO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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